Biochemical Potency of S6K1-IN-DG2 Relative to PF-4708671 and LY2584702
S6K1-IN-DG2 inhibits S6K1 with an IC50 of 9.1 nM in a biochemical assay . This is approximately 17.6-fold more potent than the widely used tool compound PF-4708671, which has a reported IC50 of 160 nM under comparable cell-free conditions [1]. While LY2584702 demonstrates even greater biochemical potency (IC50 = 2-4 nM) [2], its selectivity profile differs significantly. The intermediate potency of S6K1-IN-DG2 may offer a practical advantage for cellular studies where extreme potency can lead to rapid off-target engagement.
| Evidence Dimension | S6K1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 9.1 nM |
| Comparator Or Baseline | PF-4708671 (IC50 = 160 nM); LY2584702 (IC50 = 2-4 nM) |
| Quantified Difference | ~17.6-fold more potent than PF-4708671; ~4.5-fold less potent than LY2584702 |
| Conditions | In vitro biochemical kinase assay |
Why This Matters
Researchers requiring potent S6K1 inhibition without the extreme potency of LY2584702 or the relative weakness of PF-4708671 have a defined, quantifiable alternative in S6K1-IN-DG2.
- [1] Pearce, L. R., Alton, G. R., Richter, D. T., Kath, J. C., Lingardo, L., Chapman, J., Hwang, C., & Alessi, D. R. (2010). Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). The Biochemical Journal, 431(2), 245–255. https://doi.org/10.1042/BJ20101024 View Source
- [2] Tolcher, A. W., et al. (2014). A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumors. European Journal of Cancer, 50(5), 867–875. https://doi.org/10.1016/j.ejca.2013.11.020 View Source
